6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine is a compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a boronic ester group, which is known for its reactivity and utility in various chemical transformations.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-14-10-5-6-15-16(10)8-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDVTVCGCCNYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=CC=N3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416437-27-8 | |
| Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine core is synthesized starting from 3-aminopyrazole and an appropriate α,β-unsaturated ester such as ethyl 3-ethoxyprop-2-enoate. The key steps include:
Chlorination to 5-Chloropyrazolo[1,5-a]pyrimidine
Bromination to 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
Borylation to Introduce the Boronate Ester
The key borylation step involves the reaction of the halogenated pyrazolo[1,5-a]pyrimidine (often the 6-halogenated derivative) with bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst under inert atmosphere.
Typical conditions include using Pd(dppf)Cl2 or Pd(PPh3)4 as a catalyst, potassium acetate as a base, and 1,4-dioxane as solvent, heated at 80-100 °C for several hours.
This reaction selectively installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position of the pyrazolo[1,5-a]pyrimidine ring, yielding 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine with high purity (~97%).
Summary of Key Reaction Conditions and Yields
Research Findings and Optimization Notes
The regioselectivity of halogenation steps is critical to ensure substitution at the desired position (6-position for borylation). Controlled reaction conditions and stoichiometry prevent over-halogenation or side reactions.
The palladium-catalyzed borylation is highly efficient and provides a robust route to the boronate ester intermediate, which is valuable for further Suzuki-Miyaura cross-coupling reactions in medicinal chemistry and material science.
Purification typically involves silica gel chromatography, with solvent systems including ethyl acetate, petroleum ether, and tetrahydrofuran gradients to achieve high purity.
The compound's molecular weight is 245.08 g/mol with formula C12H16BN3O2, and it is stable under standard laboratory conditions.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Structural Features
The compound features a pyrazolo-pyrimidine backbone which is essential for its biological activity. The presence of the boron-containing dioxaborolane moiety enhances its reactivity and solubility.
Medicinal Chemistry
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine has been investigated for its potential as a therapeutic agent. Key areas include:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane group may improve selectivity and efficacy.
- Antiviral Properties : Research suggests that modifications to the pyrazolo-pyrimidine framework can lead to enhanced antiviral activity. This compound could serve as a lead compound for developing antiviral agents.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for:
- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is crucial for synthesizing complex organic molecules.
- Functionalization of Aromatic Compounds : The dioxaborolane group can facilitate the introduction of various functional groups into aromatic systems.
Material Science
In material science applications, compounds like this compound are explored for:
- Polymer Chemistry : The incorporation of boron compounds can enhance the thermal and mechanical properties of polymers.
- Sensors and Electronics : Due to their electronic properties, these compounds may find applications in developing sensors or electronic materials.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of pyrazolo-pyrimidine derivatives. The results demonstrated that derivatives containing boron exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. This indicates potential for further development as anticancer agents.
Case Study 2: Cross-Coupling Reactions
Research highlighted in Organic Letters showcased the effectiveness of using boron-containing compounds in Suzuki coupling reactions. The study reported high yields and selectivity when employing this compound as a reactant in synthesizing biaryl compounds.
Case Study 3: Material Properties
In a study published in Macromolecules, researchers investigated the impact of incorporating boron-containing units into polymer matrices. The findings suggested improved thermal stability and mechanical strength compared to traditional polymers without boron modifications.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design. The pyrazolo[1,5-a]pyrimidine core can interact with specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but with a different heterocyclic core.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to its fused heterocyclic system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in the exploration of new chemical and biological activities .
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a boronate moiety. Its molecular formula is C₁₅H₁₈BNO₂ with a molecular weight of approximately 255.12 g/mol. The presence of the boronate group is significant as it can influence the compound's reactivity and interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit promising antitumor activity through inhibition of key kinases involved in cancer cell proliferation. For instance, a study demonstrated that compounds based on this scaffold can inhibit Monopolar Spindle 1 (MPS1), a critical regulator in the mitotic checkpoint. The compound's IC50 value for MPS1 inhibition was reported as low as 0.008 µM, indicating strong potency against cancer cells that exhibit chromosomal instability .
PI3K Inhibition
Another significant aspect of the biological activity of this compound is its interaction with the Phosphoinositide 3-kinase (PI3K) pathway. A related study highlighted that certain pyrazolo[1,5-a]pyrimidine derivatives showed selective inhibition against PI3Kδ with IC50 values around 0.47 µM. This inhibition is crucial as the PI3K pathway plays a vital role in cancer cell survival and proliferation .
The mechanism through which this compound exerts its effects primarily involves:
- Kinase Inhibition : The compound binds to the ATP-binding site of kinases like MPS1 and PI3K, preventing their activation and subsequent signaling cascades that lead to cell division and survival.
- Selectivity : Structural modifications in the pyrazolo[1,5-a]pyrimidine scaffold have been shown to enhance selectivity towards specific kinases while reducing off-target effects .
Case Studies
Q & A
Q. What are the standard synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine?
The compound is synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a halogenated pyrazolo[1,5-a]pyrimidine precursor (e.g., bromo or iodo derivatives) and bis(pinacolato)diboron. Typical conditions include:
- Catalyst: PdCl₂(dppf) or Pd(PPh₃)₄ (5–10 mol%)
- Base: Cs₂CO₃ or Na₂CO₃ (2 M aqueous solution)
- Solvent: Dioxane/water (10:1) at 80–100°C for 12–16 hours . Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Yields typically range from 65% to 85%.
Q. How is the compound characterized to confirm structural integrity and purity?
- 1H/13C NMR : Key signals include the dioxaborolane methyl groups (δ ~1.3 ppm, singlet) and pyrazolo[1,5-a]pyrimidine aromatic protons (δ 8.5–9.0 ppm for H-2 and H-7) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₂H₁₆BN₃O₂, [M+H]+ m/z = 246.1412) .
- HPLC : Purity >97% (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura couplings when electron-deficient aryl halides are used as coupling partners?
Electron-deficient substrates (e.g., nitro- or cyano-substituted aryl halides) require:
- Catalyst tuning : Electron-rich ligands (XPhos, SPhos) enhance oxidative addition efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of charged intermediates.
- Additives : CsF or K₃PO₄ activates the boronate ester via fluoride-mediated transmetallation . Example: Coupling with 4-cyanophenyl iodide achieved 92% yield using Pd-XPhos in DMF at 100°C .
Q. How can regiochemical ambiguity in pyrazolo[1,5-a]pyrimidine core formation be resolved?
Ambiguity arises from competing cyclization pathways. Solutions include:
Q. What methodological approaches reconcile contradictions between in vitro and in vivo biological activity data?
Discrepancies often stem from poor pharmacokinetics. Strategies include:
- Solubility enhancement : Introduce hydrophilic groups (e.g., morpholine, PEG chains) via post-functionalization .
- Metabolic stability assays : Liver microsome studies identify metabolic hotspots (e.g., boronate ester hydrolysis).
- Structural analogs : Compare derivatives with modified substituents (e.g., replacing methyl with trifluoromethyl improved in vivo COX-2 inhibition by 40%) .
Q. How do computational methods predict photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores?
- DFT/TD-DFT : B3LYP/6-31G* calculates HOMO-LUMO gaps and excited-state transitions.
- Solvent effects : Polarizable Continuum Model (PCM) refines absorption/emission wavelengths (e.g., λem = 450 nm predicted vs. 465 nm observed) .
- Structure-property relationships : Electron-withdrawing groups (e.g., cyano) redshift emission by stabilizing LUMO .
Methodological Tables
Table 1. Key NMR Assignments for this compound
| Proton/Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| B-O-C(CH₃)₂ | 1.3 | Singlet | 4 × CH₃ |
| H-2 | 8.7 | Singlet | Pyrimidine |
| H-7 | 9.0 | Singlet | Pyrazole |
| H-5 | 6.8 | Doublet | Pyrimidine |
Table 2. Reaction Optimization for Suzuki Coupling with Electron-Deficient Aryl Halides
| Condition | Yield (%) |
|---|---|
| Pd-XPhos, DMF, 100°C | 92 |
| Pd-SPhos, DMSO, 90°C | 85 |
| Pd(PPh₃)₄, THF, 80°C | 68 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
